molecular formula C10H13BrClN B2953977 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2241130-39-0

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No. B2953977
CAS RN: 2241130-39-0
M. Wt: 262.58
InChI Key: PVAWCBHSJQORFK-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2241130-39-0 . It has a molecular weight of 262.58 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C10H12BrN.ClH/c1-7-5-9 (11)6-8-3-2-4-12-10 (7)8;/h5-6,12H,2-4H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a powder that has a melting point of 225-227 degrees Celsius . It’s important to note that the physical and chemical properties of a substance can greatly influence its reactivity, stability, and uses.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly in the realm of neurology and psychiatry due to its quinoline backbone, which is often found in compounds that exhibit central nervous system activity .

Material Science

In material science, the bromine atom present in the compound can be used for further chemical reactions, such as coupling reactions, which are essential in creating complex molecules for materials with specific properties. This can include the development of new polymers or organic conductive materials .

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its reactivity, especially due to the presence of the bromine atom, allows for various substitutions and transformations. This versatility makes it valuable for constructing complex molecular architectures found in natural products and novel synthetic compounds .

Catalysis

Due to its structural features, this compound could be explored as a ligand in catalysis. Ligands are crucial for the stabilization of transition states and the increase of reaction rates in catalytic processes. Research into its potential as a ligand could lead to advancements in catalytic methodologies .

Analytical Chemistry

As a reference standard, “6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride” can be used in analytical chemistry to calibrate instruments or validate analytical methods, ensuring the accuracy and precision of chemical analyses in various research fields .

Biological Studies

The compound’s potential biological activity could be investigated in biochemistry and pharmacology. It could act as a precursor for the synthesis of molecules that interact with biological targets, aiding in the study of disease mechanisms or the discovery of new drug candidates .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWCBHSJQORFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

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